6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Description
Properties
IUPAC Name |
6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16;;/h8-9,12,14,17H,2-7,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVYGDZDJADPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have been associated with a wide range of biological activities.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities. The exact pathways and their downstream effects influenced by this compound would require further investigation.
Biological Activity
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a compound derived from the tetrahydroquinoline class of alkaloids. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables summarizing its effects.
- Molecular Formula : C13H18Cl2N
- Molecular Weight : 253.19 g/mol
- CAS Number : Not specifically listed but related to tetrahydroquinoline derivatives.
Tetrahydroquinolines, including the compound , often interact with various biological targets. The mechanisms include:
- Inhibition of Enzymatic Activity : Many tetrahydroquinolines act as inhibitors of specific enzymes involved in signaling pathways. For example, compounds similar to 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline have been shown to inhibit cAMP-binding proteins like Epac, which are crucial in cellular signaling related to cardiac hypertrophy and tumor invasion .
- Neurotransmitter Modulation : Tetrahydroquinolines may influence neurotransmitter systems by modulating dopamine levels or acting on serotonin receptors .
Biological Activities
Research on the biological activities of this compound suggests several potential effects:
Antitumor Activity
Studies indicate that tetrahydroquinoline derivatives may exhibit antitumor properties. For instance:
- Case Study : A study involving a tetrahydroquinoline analog demonstrated significant inhibition of tumor cell proliferation through the modulation of signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties:
- Mechanism : By interacting with dopamine receptors and influencing neurotrophic factors, it may protect against neurodegenerative processes .
Antimicrobial Properties
Some derivatives have shown promise as antimicrobial agents:
- Research Findings : Tetrahydroquinoline compounds have been evaluated for their antibacterial and antifungal activities against various pathogens .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with two closely related derivatives (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Note: Properties marked with * are inferred based on structural similarity to referenced compounds.
Key Observations:
- This could influence blood-brain barrier penetration in pharmacological applications.
- Molecular Weight : The ethyl substituent likely increases molar mass relative to the piperidin-4-yl analog, aligning with the trend observed in and .
- Synthesis Complexity: Enzymatic methods (e.g., lipase-catalyzed resolution) are used for chiral tetrahydroquinoline alcohols , but alkylation or nucleophilic substitution routes are probable for piperidine-substituted derivatives like the target compound.
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound are unavailable, insights can be drawn from related compounds:
- 1-(4-Piperidinylmethyl)-1,2,3,4-THQ dihydrochloride: Piperidinylmethyl derivatives are often explored as serotonin or dopamine receptor ligands due to their ability to mimic endogenous amine structures .
Preparation Methods
Conventional Synthetic Routes
Traditional synthesis of tetrahydroquinoline derivatives, including the target compound, generally involves multi-step procedures:
Cyclization and Alkylation : Formation of the tetrahydroquinoline core often begins with an intramolecular cyclization of suitable precursors such as aminoalkylbenzenes or related intermediates. Alkylation with ethylpiperidine derivatives introduces the piperidine moiety at the 6-position.
Functional Group Transformations : Subsequent steps include reduction, amidation, or sulfonylation to install the desired substituents. For example, N-alkylation of tetrahydroquinoline with ethylpiperidine halides or related electrophiles is common.
Protection/Deprotection Strategies : Use of protecting groups like Boc ensures selectivity during multi-step sequences, with subsequent deprotection under acidic conditions.
Modern Mechanochemical Methods
Recent advances highlight mechanochemistry as a sustainable alternative to classical solution-based synthesis:
Mechanochemical Synthesis : Utilizes ball milling techniques to facilitate reactions without solvents, reducing toxic waste and improving yields. A multistep solid-state approach was successfully employed for compounds similar to the target, such as PZ-1190, which shares structural motifs with the compound of interest.
-
- Reduction of Precursors : Boc-l-β-homoproline and other amino acid derivatives are reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ball mills, often with carbonyldiimidazole (CDI) as a coupling agent.
- Oxidation and Reductive Amination : Primary alcohols are oxidized with oxidants like 2-iodoxybenzoic acid (IBX), followed by reductive amination with suitable amines such as 1-(benzo[thio]phen-4-yl)piperazine.
- Sulfonylation and Deprotection : Sulfonyl chlorides are reacted with amines in solid-state conditions, often using inorganic bases like potassium carbonate (K₂CO₃), to introduce sulfonamide groups efficiently.
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- Enhanced Yield and Purity : The mechanochemical process yields high-purity products with fewer purification steps.
- Environmental Benefits : Significant reduction in solvent use and waste, as evidenced by an 11-fold decrease in E-factor compared to thermal methods.
Specific Synthetic Pathway for the Target Compound
Based on the synthesis of structurally related compounds, a plausible route involves:
Step 1: Formation of the Tetrahydroquinoline Core
Step 2: N-Alkylation with Ethylpiperidine
Step 3: Functionalization at the 6-Position
Step 4: Final Purification
- The product is isolated through filtration, washing, and minimal chromatographic purification, with high yields reported in mechanochemical protocols.
Data Tables Summarizing Preparation Methods
| Method Type | Key Reagents & Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Classical Solution-Based | Aminoalkyl precursors, acid catalysts, reflux, protection/deprotection | Well-established, scalable | 40-70% | Uses solvents, longer reaction times, multiple purification steps |
| Mechanochemical (Ball Milling) | Amino acids, CDI, NaBH₄, K₂CO₃, sulfonyl chlorides, stainless steel jars | Environmentally friendly, higher yields, less solvent | 80-94% | Rapid reactions, high purity, lower waste |
| Microwave-Assisted Synthesis | Precursors with microwave irradiation at 100-200°C | Reduced reaction times, higher yields | 60-85% | Suitable for rapid synthesis of intermediates |
Research Findings and Trends
Sustainability : Mechanochemistry significantly reduces the environmental footprint, with metrics such as Ecoscale scores exceeding 65, indicating greener processes.
Efficiency : The solid-state approach often shortens reaction times from hours to minutes and improves overall yields.
Versatility : The methods accommodate various functional groups, enabling diverse substitution patterns on the tetrahydroquinoline scaffold.
Scalability : While laboratory-scale mechanochemical synthesis is well-established, scale-up remains an active area of research, with promising developments in continuous-flow ball milling systems.
Q & A
Basic: What are the optimal synthetic conditions for 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride?
Answer:
The synthesis involves intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) derivatives. Key steps include:
- Reaction conditions : Heating with epichlorohydrin (120–140°C, 12–24 hrs) to form the tetrahydroquinoline core.
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol/HCl to isolate the dihydrochloride salt .
- Yield optimization : Excess epichlorohydrin (3–5 eq.) improves cyclization efficiency.
Basic: What key analytical techniques validate the compound’s structure?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethylpiperidinyl group at C6).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 303.2).
- X-ray crystallography : Resolves stereochemistry and crystal packing (applied to analogous tetrahydroquinoline derivatives) .
Basic: How is preliminary biological activity assessed?
Answer:
- In vitro receptor binding assays : Screen for affinity toward CNS targets (e.g., dopamine or serotonin receptors) using radioligand displacement (IC values).
- Functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells .
Advanced: How do structure-activity relationship (SAR) studies guide potency enhancement?
Answer:
| Substituent Modification | Impact on Activity | Example |
|---|---|---|
| Ethyl group at piperidine (C2) | Increased lipophilicity and blood-brain barrier penetration | 6-(2-Ethylpiperidin-1-yl) derivative |
| Halogenation at C7 | Alters receptor selectivity (e.g., dopamine vs. serotonin) | 7-Chloro analog |
| Amino groups at C3 | Enhances hydrogen bonding with targets | Methyl 3-amino-THQ-6-carboxylate |
Methodology : Systematic substitution followed by in vitro/in vivo profiling.
Advanced: How does the compound’s stability vary under physiological conditions?
Answer:
- pH stability : Degrades rapidly in alkaline conditions (pH > 9) via piperidine ring opening. Stable in acidic buffers (pH 3–6, simulating gastric fluid).
- Thermal stability : Decomposes above 200°C (TGA data). Store at –20°C under inert atmosphere .
Advanced: How to resolve contradictions in reported biological data?
Answer:
Conflicting results (e.g., varying IC values) arise from:
- Structural analogs : Minor substituent changes (e.g., ethyl vs. methyl groups) drastically alter activity .
- Assay conditions : Differences in cell lines (CHO vs. HEK293) or buffer ionic strength.
Resolution : Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual) .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular docking : AutoDock Vina models ligand-receptor binding (e.g., dopamine D2 receptor).
- Molecular dynamics (MD) : Simulates binding stability over 100 ns trajectories (AMBER or GROMACS).
- ADMET prediction : SwissADME estimates bioavailability and toxicity .
Advanced: What analytical strategies detect degradation products?
Answer:
- HPLC-DAD/UV : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves degradation peaks.
- LC-MS/MS : Identifies hydrolyzed products (e.g., free tetrahydroquinoline or ethylpiperidine fragments) .
Advanced: How to validate target engagement in complex biological systems?
Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- In vivo PET imaging : Radiolabeled analogs (e.g., C) track brain uptake .
Advanced: What challenges arise during scale-up synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
